![molecular formula C17H18N2O4 B2450175 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775404-72-2](/img/structure/B2450175.png)
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a synthetic organic compound with potential applications in various fields, such as chemistry, biology, and medicine. The structure is characterized by its fused furan and pyrimidine rings, along with functional groups like cyclopropylmethyl and methoxyphenyl.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves several steps, starting from readily available precursors. Key steps may include cyclopropylation, methoxylation, and ring closure reactions, often using catalysts and specific reaction conditions to achieve the desired structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized routes to ensure high yield and purity. This often includes continuous flow reactors, automated reaction monitoring, and purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the methoxyphenyl group, potentially forming corresponding phenols or quinones.
Reduction: Reduction reactions can target the dihydrofuran ring, leading to the formation of tetrahydrofuran derivatives.
Substitution: Various substitution reactions can occur, especially at the cyclopropylmethyl and methoxyphenyl groups, facilitated by appropriate nucleophiles or electrophiles.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions might employ halogens or organometallic reagents under controlled conditions.
Major Products Formed: The major products depend on the specific reaction pathway, but could include various hydroxylated, halogenated, or alkylated derivatives of the original compound.
科学研究应用
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly due to its functional groups that can undergo further modifications.
Biology: It may serve as a probe in biological studies to investigate enzyme interactions, cellular uptake, and metabolic pathways, given its structural complexity.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery programs, aiming to target specific molecular pathways involved in diseases.
Industry: In industrial settings, the compound could be used in the synthesis of materials with desired properties, such as polymers or coatings with unique chemical and physical characteristics.
作用机制
The exact mechanism of action depends on the context of its application. For example, in medicinal chemistry, the compound might interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.
相似化合物的比较
1-(cyclopropylmethyl)-4-(2-hydroxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(ethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
This detailed article touches on various aspects of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, and applications across different scientific disciplines.
属性
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-3-2-4-11(13)15-14-12(9-23-16(14)20)19(17(21)18-15)8-10-6-7-10/h2-5,10,15H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNXRQMHYNYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(COC3=O)N(C(=O)N2)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)
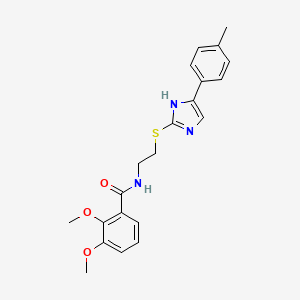
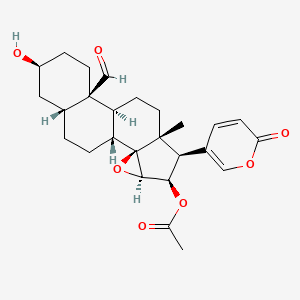
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)
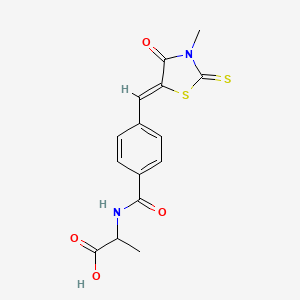
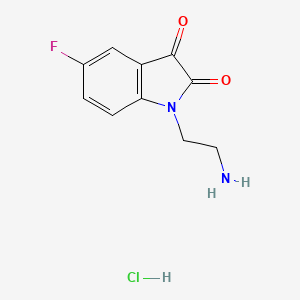
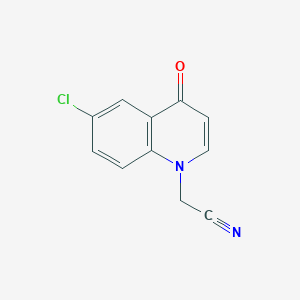
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
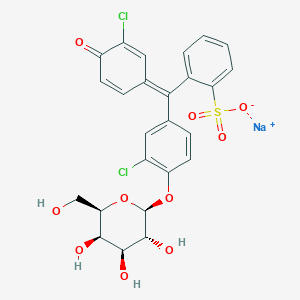
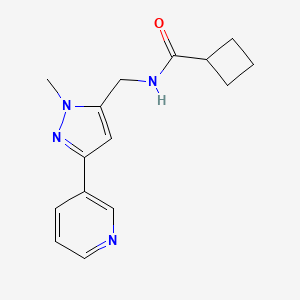
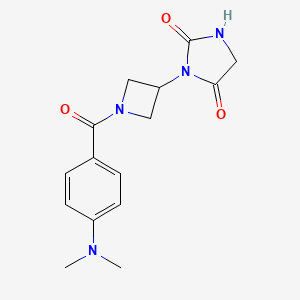
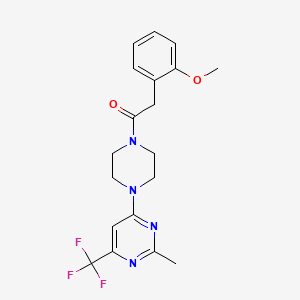
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
